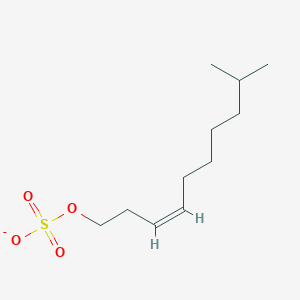
leachianone G(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leachianone G(1-) is conjugate base of leachianone G arising from deprotonation of the 7-hydroxy group. It is a conjugate base of a leachianone G.
Scientific Research Applications
Antiviral Properties
- Leachianone G has demonstrated potent antiviral activity against herpes simplex type 1 virus (HSV-1). This was identified in a study where it was isolated from the root bark of Morus alba L. and tested for its effectiveness (Du et al., 2003).
Enzymatic Role in Plant Metabolism
- In Sophora flavescens Ait. cultured cells, Leachianone G 2''-dimethylallyltransferase, a novel enzyme, plays a crucial role in the formation of sophoraflavanone G by transferring a dimethylallyl group. This process is significant in the biosynthesis of certain plant compounds (Zhao et al., 2003).
Anticancer Potential
- Leachianone A, closely related to Leachianone G, has shown significant cytotoxic activity against the human hepatoma cell line HepG2. This suggests potential anti-cancer properties, as demonstrated in vitro and in vivo studies (Cheung et al., 2007).
Neuroprotective and Vasorelaxant Effects
- (+/-)Leachianone G 1b was found to exhibit potent vasorelaxant and neuroprotective effects in a study synthesizing prenylflavonoids. This suggests a role in cardiovascular and neurological health (Dong et al., 2009).
Antimalarial Activity
- Leachianone G was among the compounds isolated from the roots of Sophora flavescens that displayed moderate antimalarial activities against Plasmodium falciparum. This indicates potential use in treating malaria (Kim et al., 2004).
Anti-allergic Properties
- In a study focusing on the anti-allergic activity of compounds from Sophora flavescens roots, Leachianone A, related to Leachianone G, showed significant inhibition of beta-hexosaminidase release, indicating anti-allergic potential (Quan et al., 2008).
properties
Product Name |
leachianone G(1-) |
|---|---|
Molecular Formula |
C20H19O6- |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/p-1/t18-/m0/s1 |
InChI Key |
VBOYLFNGTSLAAZ-SFHVURJKSA-M |
Isomeric SMILES |
CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



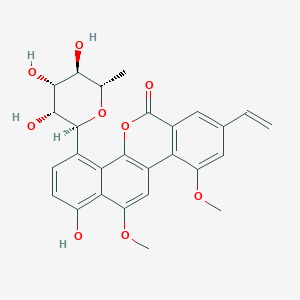
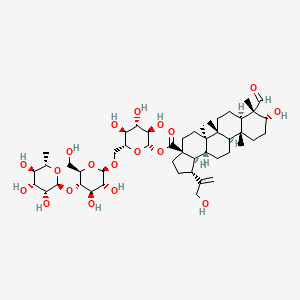
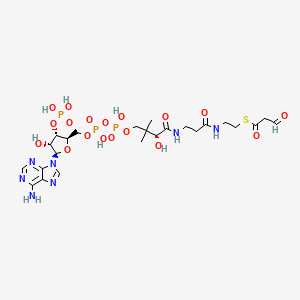
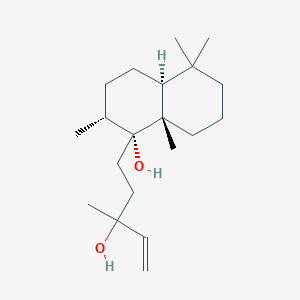
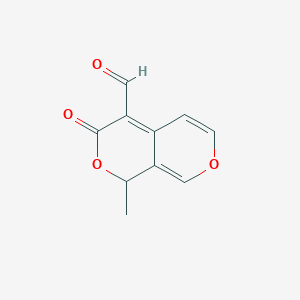
![2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B1261447.png)
![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)
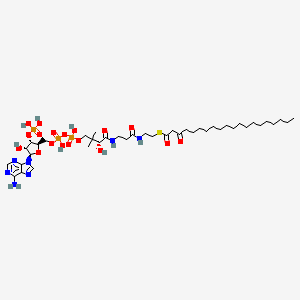
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
![(15R)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261455.png)
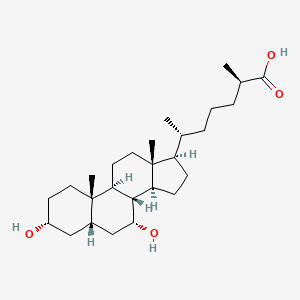
![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)
